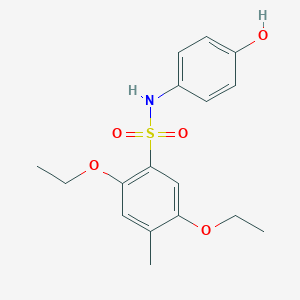

3-Benzofuransulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Benzofuransulfonamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a number of interesting properties that make it useful for a variety of applications. In

科学研究应用

Anticancer Therapeutic Potential

Benzofuran scaffolds, which include 3-Benzofuransulfonamide, have been found to have unique therapeutic potentials and are involved in various clinical drugs . They have shown extraordinary inhibitory potency against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs . This suggests that 3-Benzofuransulfonamide could be a promising candidate for development as an anticancer agent .

Inhibition of Cell Growth

One study found that a compound related to 3-Benzofuransulfonamide significantly reduced the phosphorylation level of ERK (extracellular signal-related kinase) . This suggests that the compound could stop cell growth and promote apoptosis of certain cells by blocking the RAS/RAF/MEK/ERK signaling pathway .

Antimicrobial Activities

Fluorinated heterocycles, which include benzofurans, have been found to have significant antimicrobial activities . The activities of these compounds were almost equal to or exceeded the potency of the reference drugs . This suggests that 3-Benzofuransulfonamide could also have potential antimicrobial applications .

Reduced Cytotoxicity in Non-cancerous Cell Lines

Fluorinated heterocycles, including benzofurans, have shown promising safety index via their reduced cytotoxicity in non-cancerous cell lines . This indicates that 3-Benzofuransulfonamide could be safer to use in therapeutic applications .

Drug Design Developments

Some fluorinated heterocycles, including benzofurans, have been found to be lead structures for drug design developments . This suggests that 3-Benzofuransulfonamide could be used as a starting point for the development of new drugs .

Synthesis of Benzofuran Heterocycles

Benzofuran heterocycles, including 3-Benzofuransulfonamide, are synthesized through innovative synthetic routes and catalytic strategies . This makes 3-Benzofuransulfonamide a valuable compound in the field of organic synthesis .

未来方向

While specific future directions for 3-Benzofuransulfonamide are not mentioned in the search results, benzofuran derivatives have shown potential in various fields such as anticancer therapeutics . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

作用机制

Target of Action

3-Benzofuransulfonamide, like other benzofuran derivatives, has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been reported to interact with various clinically approved targets . Sulfonamides, a class of compounds to which 3-Benzofuransulfonamide belongs, have a plethora of drug targets .

Mode of Action

Benzofuran derivatives have been reported to exhibit antimicrobial properties . Sulfonamides, in general, are known to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .

Biochemical Pathways

Benzofuran derivatives have been reported to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 3-Benzofuransulfonamide may interact with multiple biochemical pathways.

Pharmacokinetics

It has been reported that one of the targets achieved with most of the more recent benzofuran derivatives is improved bioavailability, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been reported to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 3-Benzofuransulfonamide may have similar molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Benzofuransulfonamide. It is known that sulfonamides, due to their biological activity and high resistance to biodegradation, may lead to long residence times in both water and soil matrices .

属性

IUPAC Name |

1-benzofuran-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJIGDHOUPBYOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386237.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide](/img/structure/B2386238.png)

![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2386240.png)

![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2386246.png)

![3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine](/img/structure/B2386250.png)

![ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2386251.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2386253.png)